N~1~-(3-Aminopropyl)propane-1,1-diamine

Description

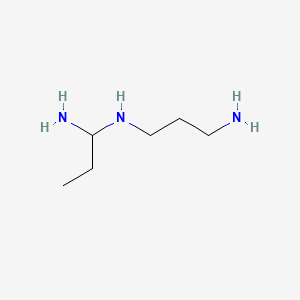

N¹-(3-Aminopropyl)propane-1,1-diamine (CAS 36787-86-7) is a branched aliphatic diamine characterized by a propane backbone with two amine groups at the 1,1-positions and a 3-aminopropyl substituent on the N¹ nitrogen. Its molecular formula is C₆H₁₇N₃, with a molecular weight of 131.22 g/mol.

Properties

CAS No. |

36787-86-7 |

|---|---|

Molecular Formula |

C6H17N3 |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

1-N'-(3-aminopropyl)propane-1,1-diamine |

InChI |

InChI=1S/C6H17N3/c1-2-6(8)9-5-3-4-7/h6,9H,2-5,7-8H2,1H3 |

InChI Key |

QDPLEJZEUKSGDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N)NCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-(3-Aminopropyl)propane-1,1-diamine can be synthesized through a two-step process. Initially, acrylonitrile reacts with ammonia to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to yield N1-(3-Aminopropyl)propane-1,1-diamine . The overall yield of this two-step reaction can exceed 80% .

Industrial Production Methods

In industrial settings, the production of N1-(3-Aminopropyl)propane-1,1-diamine involves the use of a fixed bed reactor and molecular sieves as catalysts. The reaction between ammonia and acrylonitrile is carried out under controlled conditions, followed by direct catalytic hydrogenation to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Aminopropyl)propane-1,1-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary and tertiary amines.

Substitution: The primary and secondary amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N~1~-(3-Aminopropyl)propane-1,1-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.

Biology: Employed in the study of polyamine metabolism and its role in cellular functions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)propane-1,1-diamine involves its interaction with various molecular targets and pathways. It can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which affects cellular respiration and energy production . Additionally, its polyamine structure allows it to interact with DNA and RNA, influencing gene expression and cellular proliferation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N¹-(3-Aminopropyl)propane-1,1-diamine and related compounds:

Key Observations:

- Substituent Effects: Alkyl chains (e.g., dodecyl in 2372-82-9) enhance hydrophobicity, whereas aminopropyl groups increase polarity and coordination capacity .

Physicochemical Properties

Data from analogs suggest trends in solubility, thermal stability, and reactivity:

| Property | N¹-(3-Aminopropyl)propane-1,1-diamine (Inferred) | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | N-Oleyl-dipropylene triamine |

|---|---|---|---|

| Water Solubility | Moderate (similar to short-chain amines) | Low (73 mg/L at 23°C) | Very low (hydrophobic) |

| Boiling Point | ~200–250°C (estimated) | >300°C | 300°C |

| Density | ~0.9–1.0 g/cm³ | 0.85 g/cm³ at 20°C | 0.85 g/cm³ at 20°C |

| Application | Chelation, polymer synthesis | Surfactants, lab chemicals | Surfactants, corrosion inhibitors |

Sources :

Q & A

Q. What are the standard synthetic routes for N¹-(3-Aminopropyl)propane-1,1-diamine, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution between 1,3-diaminopropane and methylamine under controlled conditions. Key parameters include:

- Solvent : Aqueous or alcoholic media to enhance solubility.

- Temperature : 50–100°C to balance reaction rate and selectivity.

- Catalysts : Acidic/basic catalysts (e.g., NaOH or HCl) to accelerate amine coupling.

- Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation of primary amines. Yield optimization involves monitoring pH and using continuous flow reactors for scalability .

Q. How is N¹-(3-Aminopropyl)propane-1,1-diamine purified post-synthesis?

Purification methods include:

- Distillation : Effective for separating low-boiling-point byproducts.

- Crystallization : Utilized for high-purity requirements, often with ethanol/water mixtures.

- Chromatography : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) for analytical-grade purity. Post-purification, NMR and mass spectrometry validate structural integrity .

Q. What are the primary chemical reactions involving this compound?

The amine groups participate in:

- Oxidation : Using H₂O₂ or KMnO₄ to form nitroso/nitro derivatives.

- Reduction : LiAlH₄ or NaBH₄ converts imine intermediates to secondary amines.

- Nucleophilic Substitution : Reacts with acyl chlorides or aldehydes to form amides/imines. Reaction outcomes depend on stoichiometry and protecting group strategies .

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine vapors.

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. SDS sheets emphasize avoiding prolonged exposure and storing in airtight containers .

Advanced Research Questions

Q. How can synthesis scalability be improved without compromising yield?

Continuous flow reactors enhance scalability by maintaining precise temperature and reactant ratios. Process parameters (residence time, flow rate) are optimized via computational modeling (e.g., CFD simulations). Catalyst immobilization on solid supports (e.g., silica) reduces leaching and improves reusability .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Mitigation strategies include:

- Multi-solvent analysis : Compare spectra in D₂O vs. CDCl₃.

- 2D NMR : Use COSY or HSQC to resolve overlapping signals.

- Computational validation : DFT calculations (e.g., Gaussian) predict vibrational frequencies for IR alignment .

Q. What methodologies are used to study its sorption kinetics for metal recovery?

- Pseudo-first-order models : Fit kinetic data to determine rate constants (k₁) for Ag(I) adsorption.

- Isotherm studies : Langmuir/Freundlich models quantify maximum sorption capacity (e.g., 130.7 mg/g for Ag(I)).

- Selectivity assays : Compete Ag(I) with Cu(II)/Pb(II) in chloride solutions; ICP-MS quantifies metal uptake .

Q. How does structural modification enhance selectivity in metal ion recovery?

Introducing heterocyclic moieties (e.g., pipecoline or pyrrolidinone) increases chelation sites for target metals. For Ag(I):

- Trans-1,4-diaminocyclohexane-modified resins show >90% selectivity over Cu(II)/Zn(II).

- pH optimization (pH 3–5) leverages amine protonation to favor Ag(I) binding .

Q. What mechanistic insights guide reagent selection for functionalization?

- Steric effects : Bulky reagents (e.g., tert-butyloxycarbonyl) protect primary amines selectively.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct substitution to specific amine sites.

- Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.